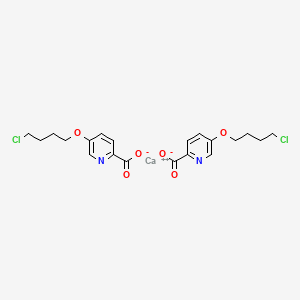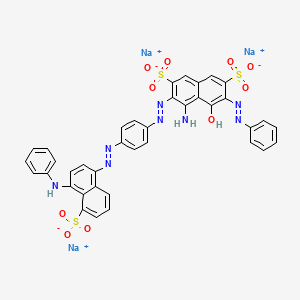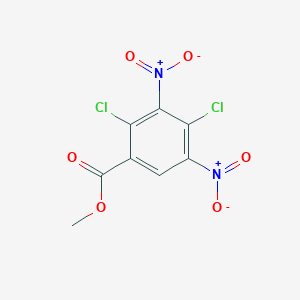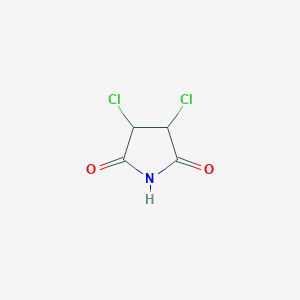
Benzoic acid--propane-1,2,3-triol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–propane-1,2,3-triol (2/1) typically involves the esterification reaction between benzoic acid and propane-1,2,3-triol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of ester bonds. The reaction conditions often include heating the mixture under reflux to ensure complete reaction and maximize yield .
Industrial Production Methods
On an industrial scale, the production of benzoic acid–propane-1,2,3-triol (2/1) can be achieved through similar esterification processes, but with optimized conditions for large-scale production. This may involve continuous flow reactors, higher temperatures, and the use of more efficient catalysts to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–propane-1,2,3-triol (2/1) can undergo various chemical reactions, including:
Oxidation: The benzoic acid component can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester bonds can be reduced to yield the corresponding alcohols.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols corresponding to the ester components.
Substitution: Nitrobenzoic acid, bromobenzoic acid.
Scientific Research Applications
Benzoic acid–propane-1,2,3-triol (2/1) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of benzoic acid–propane-1,2,3-triol (2/1) involves its interaction with various molecular targets and pathways. The benzoic acid component can inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic processes. The propane-1,2,3-triol component can act as a humectant, retaining moisture and stabilizing formulations .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Propane-1,2,3-triol (Glycerol): A trihydroxy alcohol used as a humectant and in various industrial applications.
Esters of benzoic acid: Compounds formed by the esterification of benzoic acid with various alcohols.
Uniqueness
Benzoic acid–propane-1,2,3-triol (2/1) is unique due to its combined properties of both benzoic acid and propane-1,2,3-triol. This combination allows it to exhibit both antimicrobial and humectant properties, making it valuable in applications where both properties are desired .
Properties
CAS No. |
66027-53-0 |
|---|---|
Molecular Formula |
C17H20O7 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
benzoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/2C7H6O2.C3H8O3/c2*8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h2*1-5H,(H,8,9);3-6H,1-2H2 |
InChI Key |
SKJKJQFQVYECDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)










![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
